Rel-ethyl (1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[310]hexane-6-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by its azabicyclohexane core, which is substituted with a benzyl group, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine, ethyl acetoacetate, and other reagents that facilitate the formation of the bicyclic core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The optimization of reaction parameters, such as reaction time, temperature, and reagent concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:
Ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate: This compound has a similar bicyclic core but lacks the benzyl and methyl substituents, resulting in different chemical properties and applications.
Ethyl rac-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: This compound is a racemic mixture and has different stereochemistry, which can affect its reactivity and biological activity.
The uniqueness of ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate lies in its specific stereochemistry and the presence of multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl (1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-21-14(19)12-11-13(18)17(15(20)16(11,12)2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3/t11-,12-,16+/m1/s1 |
InChI Key |
PMHSXPCPLKRSGU-HSMVNMDESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@]1(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1C2C1(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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